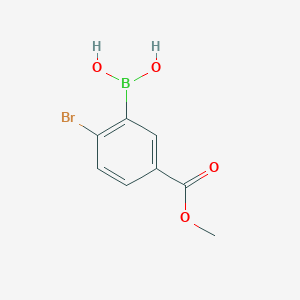
3-Fluoro-4-methylbenzylzinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-4-methylbenzylzinc bromide is an organozinc compound that is used as a reagent in organic synthesis. It is particularly valuable in the formation of carbon-carbon bonds through various coupling reactions. The presence of both a fluoro and a methyl group on the benzyl ring imparts unique reactivity and selectivity to this compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 3-Fluoro-4-methylbenzylzinc bromide typically involves the reaction of 3-Fluoro-4-methylbenzyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
3-Fluoro-4-methylbenzyl bromide+Zn→3-Fluoro-4-methylbenzylzinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions and handling the reagents safely.
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-4-methylbenzylzinc bromide undergoes various types of chemical reactions, including:
Nucleophilic substitution: It can react with electrophiles to form new carbon-carbon bonds.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: It can be reduced to form hydrocarbons.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include alkyl halides, acyl chlorides, and epoxides. The reactions are typically carried out in the presence of a catalyst such as palladium.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Major Products
Nucleophilic substitution: The major products are substituted benzyl derivatives.
Oxidation: The major products are benzyl alcohols or ketones.
Reduction: The major products are hydrocarbons.
Aplicaciones Científicas De Investigación
3-Fluoro-4-methylbenzylzinc bromide has several applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: It can be used to modify biological molecules for studying their functions.
Medicine: The compound is used in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of fine chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-4-methylbenzylzinc bromide involves the formation of a carbon-zinc bond, which acts as a nucleophile in various reactions. The zinc atom coordinates with the carbon atom, making it more reactive towards electrophiles. This coordination facilitates the formation of new carbon-carbon bonds through nucleophilic substitution reactions.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Fluorobenzylzinc bromide
- 4-Methylbenzylzinc bromide
- 3-Chloro-4-methylbenzylzinc bromide
Uniqueness
3-Fluoro-4-methylbenzylzinc bromide is unique due to the presence of both a fluoro and a methyl group on the benzyl ring. This combination imparts distinct reactivity and selectivity, making it valuable in specific synthetic applications where other similar compounds may not be as effective.
Propiedades
IUPAC Name |
bromozinc(1+);2-fluoro-4-methanidyl-1-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F.BrH.Zn/c1-6-3-4-7(2)8(9)5-6;;/h3-5H,1H2,2H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCBIPRKLJYQSGP-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[CH2-])F.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![8-Butyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B6302340.png)







